2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine
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Description
This compound is an amber to brown solid that is stable at room temperature . It is a derivative of thiophene and dioxin rings with specific structure and properties . It may be used as an intermediate in organic synthesis for the production of other organic compounds .
Synthesis Analysis
The compound can be synthesized via Stille coupling and electropolymerization . It has been used as a precursor for the synthesis of ethylenedioxythiophene (EDOT) . The hydroxymethyl groups in the EDOT monomers enhance the electropolymerization in an aqueous solution to form an electro-active hydrophilic polymer .Molecular Structure Analysis
The molecule adopts a half-chair conformation . The thiophene ring forms a dihedral angle with the benzene ring . In the crystal, N-H⋯O hydrogen bonds link molecules, forming chains along the c-axis direction .Chemical Reactions Analysis
The compound can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 42-46°C . It is stable at room temperature . The compound has an empirical formula of C7H8O3S and a molecular weight of 172.20 .Mechanism of Action
Safety and Hazards
properties
CAS RN |
925674-61-9 |
---|---|
Product Name |
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine |
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c1-2-4-12-8(3-1)11-10-9(7-15-11)13-5-6-14-10/h1-4,7H,5-6H2 |
InChI Key |
YVYMLRBYWICUPV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(SC=C2O1)C3=CC=CC=N3 |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC=CC=N3 |
Origin of Product |
United States |
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